Cajanin

Osteoporosis Bone Anabolic Agent Phytoestrogen

Cajanin (2′,4′,5-trihydroxy-7-methoxyisoflavone) is a methoxylated isoflavonoid isolated from the heartwood of *Dalbergia parviflora* and the stem bark of *Butea monosperma*. It belongs to the class of 7-O-methylisoflavones and exhibits a molecular weight of 300.26 g/mol.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 32884-36-9
Cat. No. B124308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCajanin
CAS32884-36-9
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O
InChIInChI=1S/C16H12O6/c1-21-9-5-13(19)15-14(6-9)22-7-11(16(15)20)10-3-2-8(17)4-12(10)18/h2-7,17-19H,1H3
InChIKeyALFNTRJPGFNJQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Cajanin (CAS 32884-36-9): A Non-Estrogenic Methoxyisoflavone for Osteogenic and Anti-Melanogenic Research Applications


Cajanin (2′,4′,5-trihydroxy-7-methoxyisoflavone) is a methoxylated isoflavonoid isolated from the heartwood of *Dalbergia parviflora* and the stem bark of *Butea monosperma* [1]. It belongs to the class of 7-O-methylisoflavones and exhibits a molecular weight of 300.26 g/mol [2]. Characterized by its non-estrogenic bone-forming activity, potent anti-melanogenic effects, and emerging antiviral properties, cajanin serves as a critical research tool for studies in osteoporosis, hyperpigmentation disorders, and neglected tropical diseases [1]. Its unique methoxylation pattern distinguishes it from common soy isoflavones like genistein and daidzein, conferring a distinct pharmacological profile [1].

Why Cajanin Cannot Be Interchanged with Generic Isoflavones: Evidence of Differentiated Bone Anabolic and Safety Profiles


The substitution of cajanin with structurally similar isoflavones such as genistein, daidzein, cladrin, or isoformononetin is scientifically unsound due to profound mechanistic and efficacy divergences. Unlike genistein and daidzein, cajanin's osteogenic effects are mediated independently of estrogen receptor (ER) activation, thereby avoiding the uterotrophic side effects and potential hormonal complications associated with classical phytoestrogens [1]. Direct comparative studies in osteoblasts demonstrate that cajanin is significantly more potent than cladrin in stimulating proliferation and more effective than isoformononetin in enhancing bone biomechanical strength and peak bone mass achievement [1][2]. Furthermore, cajanin exhibits a unique anti-melanogenic profile, inhibiting mushroom tyrosinase with an IC50 of 67.9 μM, a property not uniformly shared across the methoxyisoflavone class [3]. Therefore, the choice of cajanin over its analogs is mandated by a requirement for a potent, non-estrogenic bone anabolic agent or a specific tyrosinase inhibitor with a defined structure-activity relationship.

Cajanin (CAS 32884-36-9) Comparative Efficacy Data: Quantified Differentiation from Isoformononetin, Cladrin, Genistein, and Daidzein


Superior Bone Anabolic Potency: Cajanin vs. Isoformononetin in a Rat Model of Peak Bone Mass Acquisition

In a 30-day oral administration study in recently weaned female Sprague-Dawley rats, cajanin demonstrated superior bone anabolic effects compared to its closest structural analog, isoformononetin. Both compounds were administered at an equivalent oral dose of 10.0 mg/kg/day. Cajanin significantly increased bone mineral density (BMD) at all skeletal sites, enhanced bone biomechanical strength, and improved mineral apposition rate (MAR) and bone formation rate (BFR) compared to the vehicle control [1]. While isoformononetin also increased BMD at various anatomic sites, its effect was less potent than cajanin. Critically, isoformononetin had no effect on bone biomechanical strength, a key functional parameter of bone quality, whereas cajanin significantly enhanced it [1].

Osteoporosis Bone Anabolic Agent Phytoestrogen

Differentiated Osteoblast Stimulation: Cajanin's Potency at 100-Fold Lower Concentration than Genistein

A comparative study of four methoxyisoflavones (cajanin, cladrin, isoformononetin, and formononetin) on rat calvarial osteoblasts revealed that all four compounds stimulated osteoblast functions at concentrations at least 100-fold lower than required for the common isoflavones genistein or daidzein [1]. Among the methoxyisoflavones tested, cajanin most potently stimulated osteoblast proliferation. It demonstrated a more robust mitogenic effect on osteoblasts compared to cladrin, which also stimulated proliferation but to a significantly lesser extent [1].

Osteoblast Proliferation Methoxyisoflavone

Mushroom Tyrosinase Inhibition: Cajanin's IC50 of 67.9 μM Distinguishes it from Other Dalbergia Flavonoids

In a screen of 27 flavonoids isolated from *Dalbergia parviflora* for mushroom tyrosinase inhibitory activity using L-DOPA as a substrate, cajanin (designated compound 9) demonstrated an IC50 value of 67.9 μM [1]. Among the 27 flavonoids tested, only four exhibited measurable inhibition. While compound 27 ((6aR,11aR)-3,8-dihydroxy-9-methoxy pterocarpan) was the most potent with an IC50 of 16.7 μM, cajanin was distinguished by its dual activity profile; it was one of only two compounds (the other being compound 27) that effectively inhibited melanogenesis in B16-F10 melanoma cells at a non-toxic concentration of 15 μM [1].

Melanogenesis Tyrosinase Inhibitor Hyperpigmentation

Non-Estrogenic Safety Profile: Cajanin Shows No Uterotrophic Effect, Unlike Isoformononetin

A key differentiator for cajanin is its lack of estrogenic activity *in vivo*, a significant safety advantage over structurally related compounds. In the 30-day oral rat study, isoformononetin treatment at 10.0 mg/kg/day resulted in a mild uterotrophic effect (indicative of estrogenic activity), whereas cajanin was completely devoid of any such effect at the uterine level [1]. Furthermore, unlike genistein and daidzein, cajanin and isoformononetin do not appear to mediate their osteoblast-stimulating effects via estrogen receptors [1]. However, a separate *in vitro* study using a T-47D based reporter cell line and microscale thermophoresis indicated that cajanin can interact directly with ERα and exhibit pro-estrogenic activity in breast cancer cell models [2].

Phytoestrogen Endocrine Disruption Drug Safety

Anti-Dengue Activity: Cajanin Suppresses >50% of DENV-2 Infection at 10 μM

In a screening program for anti-Neglected Tropical Disease (NTD) compounds from medicinal plants, isoflavonoids isolated from *Dalbergia parviflora* were evaluated for their anti-dengue virus activity. Cajanin and the structurally distinct pterocarpan medicarpin demonstrated strong anti-dengue activity, both suppressing more than 50% of dengue virus type 2 (DENV-2) infection at a concentration of 10 μM in an in vitro anti-DENV-2 infection assay [1]. While genistein and isoliquiritigenin showed strong leishmanicidal activity in the same study, cajanin's specific anti-DENV-2 effect highlights a distinct antiviral application not shared by these other common flavonoids [1].

Antiviral Dengue Virus NTD

Primary Research and Industrial Application Scenarios for Cajanin Based on Quantified Differential Evidence


Investigating Non-Estrogenic Pathways for Peak Bone Mass Acquisition and Osteoporosis Prevention

Researchers developing next-generation bone anabolic agents that require high potency without the hormonal side effects of estrogen or classical phytoestrogens (e.g., genistein, daidzein). Cajanin's ability to increase bone mineral density and biomechanical strength at a 10.0 mg/kg/day oral dose in a rat model, while being devoid of a uterotrophic effect, makes it the superior methoxyisoflavone probe for these studies compared to isoformononetin [1]. Its mechanism, which involves MEK-Erk and Akt pathway activation independent of estrogen receptors, provides a clear alternative to ER-mediated bone formation [1].

Elucidating Structure-Activity Relationships (SAR) for Methoxyisoflavone-Mediated Osteoblast Proliferation

Scientists conducting SAR studies to optimize methoxyisoflavone-based therapeutics for bone health. Cajanin serves as the benchmark for osteoblast mitogenicity, as it was shown to be the most potent stimulator of osteoblast proliferation among four methoxyisoflavones tested (cajanin, cladrin, isoformononetin, formononetin), and is effective at concentrations at least 100-fold lower than genistein or daidzein [1][2]. Its unique 2′-hydroxy-7-methoxy substitution pattern on the genistein backbone is directly linked to this enhanced activity, providing a critical scaffold for medicinal chemistry efforts.

Development and Screening of Anti-Melanogenic Agents for Hyperpigmentation Disorders

Researchers screening for or developing topical or systemic treatments for hyperpigmentation. Cajanin is a validated inhibitor of both mushroom tyrosinase (IC50 = 67.9 μM) and melanin synthesis in B16-F10 melanoma cells (34% inhibition at 15 μM) [3]. Its activity in both enzyme and cell-based assays distinguishes it from the majority of flavonoids from its source plant, making it a valuable positive control and lead compound for anti-melanogenic drug discovery programs.

Exploratory Research into Novel Antiviral Agents Against Dengue Virus

Virology and natural product chemistry labs investigating plant-derived leads for the treatment of Dengue fever, a neglected tropical disease. Cajanin has demonstrated a strong, reproducible antiviral effect in vitro, suppressing >50% of DENV-2 infection at a concentration of 10 μM [4]. Its proposed mechanism, involving inhibition of α-glucosidase critical for viral envelope glycoprotein maturation, provides a clear and testable hypothesis for further mechanistic studies and medicinal chemistry optimization [4].

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